molecular formula C7H7BO2 B1205723 1-Hydroxy-2,1-benzoxaborolane CAS No. 5735-41-1

1-Hydroxy-2,1-benzoxaborolane

Numéro de catalogue B1205723
Numéro CAS: 5735-41-1
Poids moléculaire: 133.94 g/mol
Clé InChI: XOQABDOICLHPIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Hydroxy-2,1-benzoxaborolane (C7H7BO2) is a heterocyclic organic compound containing a boron atom . It is a member of the class of benzoxaboroles . It serves as a valuable building block for the synthesis of various complex molecules due to its unique reactivity.


Synthesis Analysis

1-Hydroxy-2,1-benzoxaborolane is used as a valuable building block for the synthesis of various complex molecules. It has been used in the synthesis of 6-ABB from p-tolunitrile, p-nitrotoluene, p-nitrobenzylic alcohol, and 2-methyl-5-nitroaniline . The route from 2-methyl-5-nitroaniline provides a scalable method for the synthesis of 6-ABB, which might have the potential to become a candidate for further scale-up development .


Molecular Structure Analysis

The molecular formula of 1-Hydroxy-2,1-benzoxaborolane is C7H7BO2 . The molecular weight is 133.94 g/mol . The InChI key is XOQABDOICLHPIS-UHFFFAOYSA-N .


Chemical Reactions Analysis

Oxaboroles and benzoxaboroles, including 1-Hydroxy-2,1-benzoxaborolane, are useful substrates to prepare allylic and benzylic alcohols via Suzuki coupling .


Physical And Chemical Properties Analysis

1-Hydroxy-2,1-benzoxaborolane is a solid . It has a melting point of 95-100 °C . The density is 1.18±0.1 g/cm3 . It has a pKa value of 7.01±0.20 .

Applications De Recherche Scientifique

Treatment of Visceral Leishmaniasis

1-Hydroxy-2,1-benzoxaborolane: is a key intermediate in the synthesis of DNDI-6148 , a promising drug candidate for the treatment of visceral leishmaniasis (VL). VL is a severe parasitic disease, and current treatments have drawbacks such as toxicity and emerging drug resistance . The synthesis of this compound from inexpensive materials could significantly impact the accessibility of DNDI-6148 for those in need .

Potential for Treating Other Parasitic Diseases

Beyond VL, there is potential for 1-Hydroxy-2,1-benzoxaborolane derivatives to be developed for the treatment of cutaneous leishmaniasis and Chagas disease. This broadens the scope of its application in combating parasitic diseases .

Antifungal, Antibacterial, and Antiviral Properties

Benzoxaboroles, the class of compounds to which 1-Hydroxy-2,1-benzoxaborolane belongs, exhibit a wide range of biological activities. They are recognized for their antifungal, antibacterial, and antiviral properties, making them valuable in various biomedical applications .

Anti-inflammatory and Antiprotozoal Properties

The compound’s class also displays anti-inflammatory and antiprotozoal properties. These characteristics are attributed to the unique physical and chemical properties of benzoxaboroles, which include 1-Hydroxy-2,1-benzoxaborolane .

Therapeutic Agents for Neurodegenerative Diseases

Studies are investigating the potential of 1-Hydroxy-2,1-benzoxaborolane derivatives as therapeutic agents for neurodegenerative diseases. This application is particularly promising due to the compound’s ability to cross the blood-brain barrier.

Cancer Research

There is ongoing research into the use of 1-Hydroxy-2,1-benzoxaborolane derivatives in cancer therapy. The compound’s versatile nature makes it a candidate for developing new treatments targeting various aspects of cancer growth and proliferation.

Safety And Hazards

1-Hydroxy-2,1-benzoxaborolane may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propriétés

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQABDOICLHPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=CC=CC=C2CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328044
Record name 1-Hydroxy-2,1-benzoxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-2,1-benzoxaborolane

CAS RN

5735-41-1
Record name 1-Hydroxy-2,1-benzoxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxy-2,1-benzoxaborole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-2,1-benzoxaborolane
Reactant of Route 2
Reactant of Route 2
1-Hydroxy-2,1-benzoxaborolane
Reactant of Route 3
1-Hydroxy-2,1-benzoxaborolane
Reactant of Route 4
Reactant of Route 4
1-Hydroxy-2,1-benzoxaborolane
Reactant of Route 5
Reactant of Route 5
1-Hydroxy-2,1-benzoxaborolane
Reactant of Route 6
Reactant of Route 6
1-Hydroxy-2,1-benzoxaborolane

Q & A

A: While 1-hydroxy-2,1-benzoxaborolane itself is a key intermediate in the synthesis of various pharmaceutical compounds, its derivatives exhibit diverse mechanisms of action. For instance, GSK656, a derivative, targets Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS). [] This interaction inhibits the enzyme, disrupting protein synthesis and ultimately leading to bacterial death. Another derivative, AN3485, inhibits the activity of Toll-like receptors (TLRs), specifically TLR2, TLR3, TLR4, and TLR5. [, ] This inhibition leads to the suppression of pro-inflammatory cytokine production, such as TNF-α, IL-1β, and IL-6, which are implicated in various inflammatory and autoimmune diseases.

A: Modifications to the core structure of 1-hydroxy-2,1-benzoxaborolane significantly influence its activity, potency, and selectivity. For example, the introduction of a 3-aminomethyl group and halogen substitutions at the 4-position are crucial for the potent inhibition of Mtb LeuRS by GSK656. [] Similarly, the presence of specific substituents on the benzoxaborole scaffold in AN3485 dictates its interaction with TLRs and subsequent anti-inflammatory activity. [, ] Understanding these SARs is essential for optimizing the design of novel therapeutic agents based on this scaffold.

A: Studies have demonstrated the efficacy of these compounds in various models. AN3485, for instance, effectively inhibited LPS-induced cytokine synthesis in both in vitro cell-based assays and in vivo mouse models. [] It also suppressed inflammation in mouse models of contact dermatitis, delayed-type hypersensitivity, and collagen-induced arthritis. [, ] GSK656 exhibited potent antitubercular activity against Mtb H37Rv in vitro and demonstrated efficacy in murine tuberculosis infection models. []

A: Research on GSK656 highlights its favorable pharmacokinetic profile, including good absorption and distribution properties. [] The compound also showed promising efficacy against Mtb infection in mouse models, suggesting a positive link between its pharmacokinetic behavior and in vivo activity. [] While detailed ADME data for all derivatives is not explicitly provided in these papers, such information is crucial for understanding the compounds' behavior within living organisms and guiding further development.

A: Various analytical techniques are employed to characterize these compounds. X-ray diffraction was used to determine the crystal structure of a novel crystalline form of a boron-containing antibacterial drug derived from 1-hydroxy-2,1-benzoxaborolane. [] Additionally, Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy, including 1H, 11B, and 35Cl SSNMR, provided structural information, chemical shift analysis, and quadrupolar interaction analysis for the compound. [] This highlights the power of combining these techniques for comprehensive characterization.

A: While the presented research focuses on the antibacterial and anti-inflammatory properties of these compounds, their unique chemical properties and diverse SAR make them attractive candidates for exploring other therapeutic areas. For example, the ability of some derivatives to bind saccharides, as demonstrated by the benzoboroxole modified nanoparticles, [] suggests potential applications in areas like glucose sensing or drug delivery targeting specific sugar moieties. Further investigation into the broader biological activities of these compounds is warranted.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.